molecular formula C21H46OSi B099035 Trimethyl(octadecyloxy)silane CAS No. 18748-98-6

Trimethyl(octadecyloxy)silane

Cat. No.: B099035
CAS No.: 18748-98-6
M. Wt: 342.7 g/mol
InChI Key: GVPDNFYOFKBFEN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trimethyl(octadecyloxy)silane, also known as Silane, trimethyl(octadecyloxy)-, primarily targets a variety of nanoparticle surfaces . It is an alkyl silane that functionalizes these surfaces and facilitates a hydrophobic coating with a high-water contact angle and low surface energy .

Mode of Action

This compound forms strong covalent bonds with silicon oxide . This interaction results in the modification of the surface chemistry of the targeted nanoparticles, thereby altering their properties. For instance, it serves as a potential lubricant for micro electro mechanical systems (MEMS) .

Biochemical Pathways

It is known to modify silica, resulting in an increased charge carrier mobility for a variety of vacuum deposited and solution cast organic semiconductors .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability. It is stable and prone to hydrolysis .

Result of Action

This compound has several applications due to its mode of action. For instance, it can be used to surface modify magnetic nanoparticles (Fe 2 O 3), forming a sorbent for the magnetic solid-phase extraction (MSPE) of endocrine disruptors (organochlorine pesticides) from milk samples .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, it is known to be stable but prone to hydrolysis , suggesting that its activity may be affected by the presence of water. Additionally, it is noted to be potentially harmful to the environment, with special attention required for water bodies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(octadecyloxy)silane typically involves the reaction of octadecanol with trimethylchlorosilane in the presence of a base such as pyridine . The reaction proceeds as follows:

C18H37OH+(CH3)3SiClC18H37OSi(CH3)3+HCl\text{C18H37OH} + \text{(CH3)3SiCl} \rightarrow \text{C18H37OSi(CH3)3} + \text{HCl} C18H37OH+(CH3)3SiCl→C18H37OSi(CH3)3+HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

trimethyl(octadecoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2,3)4/h5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPDNFYOFKBFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066405
Record name Silane, trimethyl(octadecyloxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, trimethyl(octadecyloxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

18748-98-6
Record name Stearyloxytrimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18748-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Stearoxytrimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018748986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl(octadecyloxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trimethyl(octadecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl(octadecyloxy)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.670
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Record name STEAROXYTRIMETHYLSILANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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